molecular formula C20H22ClN3O2S B2432300 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide CAS No. 391865-83-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide

Cat. No.: B2432300
CAS No.: 391865-83-1
M. Wt: 403.93
InChI Key: SBAJJUVSZKJRQE-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science. The compound features an adamantane moiety, which is a bulky and rigid structure, contributing to its unique chemical properties.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide has several scientific research applications:

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure that can fit into specific binding sites on proteins or enzymes, thereby modulating their activity. The 1,3,4-thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

These compounds share the adamantane and 1,3,4-thiadiazole moieties but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of different substituents can influence the compound’s solubility, stability, and ability to interact with biological targets .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-26-16-3-2-14(21)7-15(16)17(25)22-19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAJJUVSZKJRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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